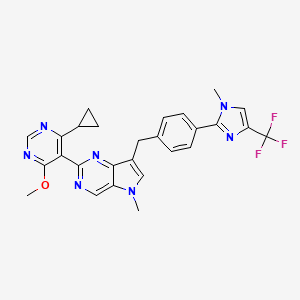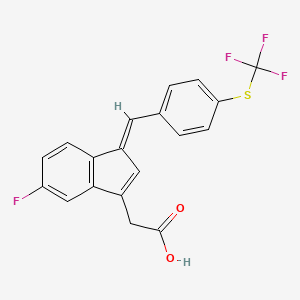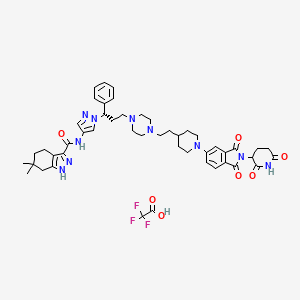
ITK degrader 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ITK degrader 1 is a highly selective small-molecule degrader of interleukin-2-inducible T-cell kinase (ITK). ITK is essential for T cell receptor signaling and plays a crucial role in T cell proliferation and differentiation. This compound has shown promise in overcoming therapeutic resistance in T cell lymphomas by targeting and degrading ITK, thereby modulating T cell receptor signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ITK degrader 1 involves the use of a heterobifunctional degrader approach. This method utilizes a previously described ITK inhibitor, BMS-509744, coupled to a phenoxyacetamide linker. The linker is modified to reduce off-target binding and increase selectivity for ITK .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the compound’s synthesis involves standard organic synthesis techniques, including coupling reactions and purification processes. The compound is typically produced in research laboratories for experimental and therapeutic purposes .
Análisis De Reacciones Químicas
Types of Reactions: ITK degrader 1 primarily undergoes degradation reactions targeting ITK. The compound induces rapid and prolonged ITK degradation, suppressing interleukin-2 secretion in T cells .
Common Reagents and Conditions:
Reagents: BMS-509744 (parent inhibitor), phenoxyacetamide linker.
Conditions: The synthesis involves coupling reactions under controlled conditions to ensure selectivity and efficacy.
Major Products: The primary product of the degradation reaction is the downregulated ITK protein, leading to suppressed interleukin-2 secretion and modulated T cell receptor signaling .
Aplicaciones Científicas De Investigación
ITK degrader 1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study protein degradation mechanisms and develop targeted protein degradation strategies.
Biology: Investigates the role of ITK in T cell receptor signaling and T cell-mediated diseases.
Medicine: Explores therapeutic potential in treating T cell lymphomas and overcoming chemotherapy resistance.
Mecanismo De Acción
ITK degrader 1 exerts its effects by selectively degrading ITK, a key kinase in T cell receptor signaling. The compound binds to ITK and recruits the cellular degradation machinery, leading to ITK’s proteasomal degradation. This process suppresses the activation of the nuclear factor kappa B and GATA-3 signaling pathways, reducing T cell proliferation and overcoming chemoresistance in T cell lymphomas .
Comparación Con Compuestos Similares
BSJ-05-037: Another selective ITK degrader with similar properties and applications.
BMS-509744: The parent inhibitor used in the synthesis of ITK degrader 1.
Uniqueness: this compound is unique due to its high selectivity and efficacy in degrading ITK, making it a valuable tool in studying T cell receptor signaling and developing targeted therapies for T cell-mediated diseases .
Propiedades
Fórmula molecular |
C48H57F3N10O7 |
|---|---|
Peso molecular |
943.0 g/mol |
Nombre IUPAC |
N-[1-[(1S)-3-[4-[2-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]ethyl]piperazin-1-yl]-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H56N10O5.C2HF3O2/c1-46(2)17-12-35-37(27-46)50-51-41(35)43(59)48-32-28-47-55(29-32)38(31-6-4-3-5-7-31)16-19-53-24-22-52(23-25-53)18-13-30-14-20-54(21-15-30)33-8-9-34-36(26-33)45(61)56(44(34)60)39-10-11-40(57)49-42(39)58;3-2(4,5)1(6)7/h3-9,26,28-30,38-39H,10-25,27H2,1-2H3,(H,48,59)(H,50,51)(H,49,57,58);(H,6,7)/t38-,39?;/m0./s1 |
Clave InChI |
VBIRDDQMZVGWLL-CYUXUBSPSA-N |
SMILES isomérico |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)[C@@H](CCN4CCN(CC4)CCC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=CC=C9)C.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)C(CCN4CCN(CC4)CCC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=CC=C9)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)
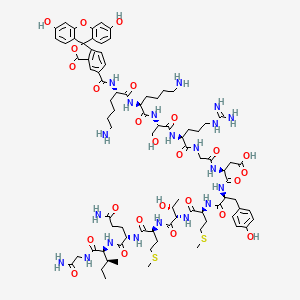
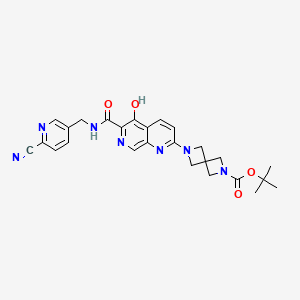
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
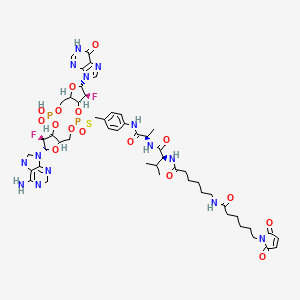
![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)
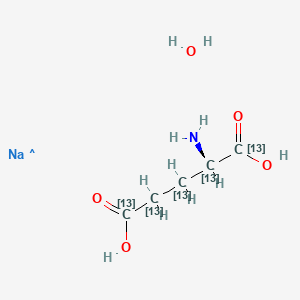
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)
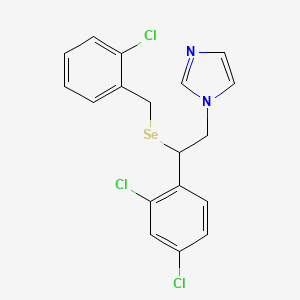
![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)
